molecular formula C16H17ClN2O2 B1437512 N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide CAS No. 1020055-50-8

N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide

Cat. No. B1437512
M. Wt: 304.77 g/mol
InChI Key: YUWHMXDEJMEYRI-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide (3-ACPB) is a synthetic chemical compound with a wide range of applications in scientific research. It has been extensively studied due to its unique properties, which make it an ideal tool for laboratory experiments.

Scientific Research Applications

  • Synthesis of N-(3-Amino-4-chlorophenyl) acylamides

    • Application Summary : N-(3-Amino-4-chlorophenyl) acylamides are synthesized for use as intermediates in the production of disperse textile dyes and couplers for color photography .
    • Method of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
    • Results : The resulting N-(3-Amino-4-chlorophenyl) acylamides are then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
  • Potential SARS-CoV-2 Agent

    • Application Summary : A compound similar to N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide, namely 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been synthesized and investigated as a potential agent against SARS-CoV-2 .
    • Method of Application : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .
    • Results : Molecular docking studies revealed that the investigated compound exhibited binding affinity of -9.3 and -8.8 for protein 3TNT and 6LU7 respectively, suggesting potential efficacy against SARS-CoV-2 .
  • Process for Preparing N-(3-Amino-4-chlorophenyl) Acylamides

    • Application Summary : This process is used for preparing N-(3-Amino-4-chlorophenyl) acylamides, which are useful as intermediates for producing disperse textile dyes and couplers for color photography .
    • Method of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
    • Results : The resulting N-(3-Amino-4-chlorophenyl) acylamides are then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
  • Electrochemical Study of 4-chloroaniline

    • Application Summary : An electrochemical study of 4-chloroaniline, a compound similar to N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide, was conducted in a water/acetonitrile mixture .
    • Method of Application : The study involved investigating the electrochemical oxidation of 4-chloroaniline by cyclic voltammetry and differential pulse voltammetry .
    • Results : It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
  • Preparation of Disperse Textile Dyes and Couplers for Color Photography

    • Application Summary : N-(3-amino-4-chlorophenyl) acylamides are useful as intermediates for producing disperse textile dyes and couplers for color photography .
    • Method of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
    • Results : The resulting N-(3-amino-4-chlorophenyl) acylamides are then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
  • Electrochemical Oxidation of 4-chloroaniline

    • Application Summary : An electrochemical study of 4-chloroaniline, a compound similar to N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide, was conducted in a water/acetonitrile mixture .
    • Method of Application : The study involved investigating the electrochemical oxidation of 4-chloroaniline by cyclic voltammetry and differential pulse voltammetry .
    • Results : It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-11-7-8-13(17)14(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWHMXDEJMEYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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